2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid
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Overview
Description
2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid, commonly known as DMBCB, is a chemical compound primarily used in the pharmaceutical industry. It is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular formula of DMBCB is C17H14N2O3. Benzimidazole is formed by the fusion of benzene and imidazole moiety .Chemical Reactions Analysis
The chemical reaction involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, including 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid, play a significant role as therapeutic agents . They are known for their diverse pharmacological activities, such as antiulcer, analgesic, and anthelmintic properties .
Biological Significance
5,6-Dimethylbenzimidazole, a component of the compound , is known to occur in natural products and pharmaceuticals . It often exhibits diverse biological activities, making it an intriguing subject for further study .
Medicinal Chemistry
Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid may vary based on its structural features and substituent .
Chemical Reactivity
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Synthesis of Other Compounds
In scientific research, 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid may find applications due to its unique structural characteristics . It could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .
Green Chemistry
The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .
Mode of Action
The compound’s mode of action involves a reaction between aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude compared to the bulk . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .
Biochemical Pathways
Benzimidazole derivatives are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown promising application in biological and clinical studies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthetic procedure of the compound involves reactions in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .
properties
IUPAC Name |
2-(5,6-dimethylbenzimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-5-3-4-6-13(12)17(21)22/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQSQICVWXRSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid |
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